1-[2-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-3,4-dioxo-1-cyclobutenyl]-4-piperidinecarboxylic acid ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-3,4-dioxo-1-cyclobutenyl]-4-piperidinecarboxylic acid ethyl ester is a benzodioxine.
Scientific Research Applications
Anticonvulsant Activity
The compound was involved in the synthesis of amino amides and amino esters based on 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-cyclopentane-1-carboxylic acid, which demonstrated anticonvulsant activity. This synthesis explored the transformation of the compound through alkaline hydrolysis, conversion to carbonyl chloride, and subsequent reactions to yield new amino amides and amino esters, which were isolated as hydrochlorides and assessed for their anticonvulsant efficacy (Arustamyan et al., 2019).
Anticancer Potential
A study synthesized piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids, including the investigated compound, to evaluate them as potential anticancer agents. The compounds were synthesized through a sequential process and their anticancer potential was determined, revealing that certain derivatives exhibited strong anticancer activity relative to doxorubicin, a reference substance. This points towards a potential therapeutic use for the compound in cancer treatment, although further in vivo studies were recommended (Rehman et al., 2018).
Antihypertensive Drug Intermediate
The compound was mentioned as an intermediate in the synthesis of Doxazosin mesylate, an anti-hypertensive drug. The synthesis described an improved one-pot process to prepare this intermediate efficiently, highlighting the compound's role in the pharmaceutical production of antihypertensive medications (Ramesh et al., 2006).
Heterocyclic Chemistry
In the field of heterocyclic chemistry, the compound played a role in the synthesis of various heterocyclic compounds, including benzothiophenes. These synthesized compounds were evaluated for their antitumor and antioxidant activities, with several showing promising results. This illustrates the compound's versatility in contributing to the development of potential therapeutic agents (Bialy & Gouda, 2011).
Properties
Molecular Formula |
C20H22N2O6 |
---|---|
Molecular Weight |
386.4 g/mol |
IUPAC Name |
ethyl 1-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-3,4-dioxocyclobuten-1-yl]piperidine-4-carboxylate |
InChI |
InChI=1S/C20H22N2O6/c1-2-26-20(25)12-5-7-22(8-6-12)17-16(18(23)19(17)24)21-13-3-4-14-15(11-13)28-10-9-27-14/h3-4,11-12,21H,2,5-10H2,1H3 |
InChI Key |
BTOLKHRZPAZCLH-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1CCN(CC1)C2=C(C(=O)C2=O)NC3=CC4=C(C=C3)OCCO4 |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C2=C(C(=O)C2=O)NC3=CC4=C(C=C3)OCCO4 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.